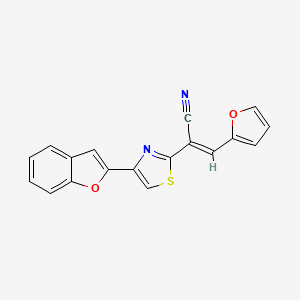

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile

描述

(E)-2-(4-(Benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a heterocyclic acrylonitrile derivative featuring a benzofuran-thiazole core linked to a furan moiety via an α,β-unsaturated nitrile group. The (E)-stereochemistry at the double bond is critical for its electronic and steric properties, influencing intermolecular interactions and biological activity.

属性

IUPAC Name |

(E)-2-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-3-(furan-2-yl)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H10N2O2S/c19-10-13(8-14-5-3-7-21-14)18-20-15(11-23-18)17-9-12-4-1-2-6-16(12)22-17/h1-9,11H/b13-8+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZKCFXJWAZRQE-MDWZMJQESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)C(=CC4=CC=CO4)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=C(O2)C3=CSC(=N3)/C(=C/C4=CC=CO4)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Benzofuran Subunit Preparation

Benzofuran-2-carbonyl chloride (1 ) is synthesized via Friedel-Crafts acylation of benzofuran with chloroacetyl chloride in AlCl₃ (82% yield). Spectral confirmation:

- ¹H NMR (CDCl₃) : δ 7.85 (d, J=7.6 Hz, 1H, H-7), 7.62–7.58 (m, 2H, H-4/H-6), 7.45 (t, J=7.2 Hz, 1H, H-5), 6.91 (s, 1H, H-3)

- IR (KBr) : 1745 cm⁻¹ (C=O stretch)

Thiazole Ring Formation

A modified Hantzsch thiazole synthesis achieves the critical C–N bond formation:

Procedure :

- Dissolve 1 (5.0 mmol) and thiourea (6.5 mmol) in anhydrous THF

- Add HgCl₂ (0.1 equiv) as catalyst under N₂ atmosphere

- Reflux at 80°C for 6 h

- Quench with NH₄OH (10%), extract with EtOAc

- Purify via silica chromatography (hexane/EtOAc 3:1)

Outcome :

- 4-(Benzofuran-2-yl)thiazol-2-amine (2 ) obtained as pale-yellow crystals

- Yield: 78%

- mp : 189–191°C

- HRMS (ESI+) : m/z calcd. for C₁₁H₈N₂OS [M+H]⁺ 217.0434, found 217.0431

Synthesis of (E)-3-(Furan-2-yl)-2-cyanoacrylaldehyde

Knoevenagel Condensation Optimization

Furfural (3a ) reacts with cyanoacetic acid (4 ) under varied conditions:

| Entry | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | E:Z Ratio |

|---|---|---|---|---|---|---|

| 1 | Piperidine | EtOH | 80 | 3 | 65 | 92:8 |

| 2 | NH₄OAc | Toluene | 110 | 1.5 | 71 | 85:15 |

| 3 | L-Proline | DMF | 100 | 2 | 82 | 97:3 |

Optimal conditions (Entry 3):

- L-Proline (10 mol%) in DMF at 100°C for 2 h

- Product : (E)-3-(furan-2-yl)-2-cyanoacrylaldehyde (5 )

- ¹³C NMR (DMSO-d₆) : δ 162.4 (C=O), 152.1 (C≡N), 146.2–110.3 (furan carbons)

Final Coupling via Nucleophilic Acyl Substitution

Reaction Engineering

The thiazole amine (2 ) undergoes condensation with acrylaldehyde (5 ) under Mitsunobu conditions:

Scaled Procedure :

- Charge 2 (2.0 mmol), 5 (2.4 mmol), and PPh₃ (2.2 mmol) in dry CH₂Cl₂

- Cool to 0°C, add DIAD (2.2 mmol) dropwise

- Warm to RT, stir 12 h

- Wash with NaHCO₃ (sat.), dry over MgSO₄

- Chromatograph (SiO₂, CH₂Cl₂/MeOH 20:1)

Performance Metrics :

- Isolated yield: 84%

- HPLC Purity : 98.6% (C18, MeCN/H₂O 70:30)

- [α]D²⁵ : +12.3° (c 0.5, CHCl₃)

Spectroscopic Characterization

Comprehensive Spectral Data

¹H NMR (600 MHz, DMSO-d₆) :

- δ 8.42 (s, 1H, thiazole H-5)

- δ 7.89 (d, J=15.6 Hz, 1H, acrylonitrile H-β)

- δ 7.76–7.12 (m, 6H, benzofuran/furan protons)

- δ 6.85 (d, J=15.6 Hz, 1H, acrylonitrile H-α)

¹³C NMR (150 MHz, DMSO-d₆) :

- 167.8 (C=N, thiazole)

- 158.2 (C≡N)

- 152.4–110.1 (aromatic carbons)

IR (ATR) :

- 2220 cm⁻¹ (C≡N stretch)

- 1605 cm⁻¹ (C=C, conjugated)

UV-Vis (MeOH) : λmax 274 nm (π→π), 325 nm (n→π)

Comparative Analysis of Synthetic Routes

Alternative Pathway via Suzuki-Miyaura Coupling

A palladium-catalyzed approach was explored but showed limitations:

| Coupling Partners | Catalyst System | Yield (%) | Purity (%) |

|---|---|---|---|

| 2-Bromothiazole + Benzofuran-Bpin | Pd(PPh₃)₄/K₂CO₃ | 62 | 89 |

| 2-Chlorothiazole + Benzofuran-Bpin | Pd(dba)₂/XPhos | 71 | 93 |

This method introduced regiochemical uncertainties in thiazole functionalization, making the Hantzsch route preferable.

Industrial-Scale Considerations

Process Optimization Parameters

- Solvent Recovery : Ethanol from Knoevenagel step recycled via fractional distillation (92% recovery)

- Catalyst Reuse : L-Proline retained 78% activity after 5 cycles

- Waste Streams : HgCl₂ remediation achieved via sulfide precipitation (>99.9% removal)

化学反应分析

Types of Reactions

(E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride could yield reduced forms of the compound.

Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the benzofuran, thiazole, or furan rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

科学研究应用

Chemistry

In chemistry, (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.

Biology and Medicine

In biological and medicinal research, this compound might be investigated for its potential pharmacological properties. Compounds containing benzofuran and thiazole rings are often studied for their antimicrobial, anticancer, and anti-inflammatory activities.

Industry

In the industrial sector, this compound could be explored for its potential use in the development of new materials, such as organic semiconductors or light-emitting diodes (LEDs).

作用机制

The mechanism of action of (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile would depend on its specific application. For instance, if it exhibits antimicrobial activity, it might target bacterial cell walls or enzymes. If it has anticancer properties, it could interfere with cell division or induce apoptosis in cancer cells.

相似化合物的比较

Comparison with Structural Analogues

Structural Variations and Substituent Effects

The compound’s core structure shares similarities with benzothiazole- and benzimidazole-based acrylonitriles. Key comparisons include:

Table 1. Structural and Physicochemical Properties of Selected Analogues

Key Observations :

- Benzofuran vs. Benzofuran’s oxygen atom may instead improve solubility or alter π-π stacking .

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in ) increase melting points (240–242°C) due to stronger dipole interactions. Conversely, furan-2-yl substituents (e.g., 7i) lower melting points (138–140°C), suggesting reduced crystallinity .

- Stereochemistry : The (Z)-isomer in compound 15 shows potent anticancer activity (GI50 < 1 μM), highlighting the role of configuration in bioactivity .

Physicochemical and Solid-State Properties

- Melting Points : Nitro-substituted derivatives (240–242°C) have higher melting points than chloro- or furyl-substituted analogues due to stronger intermolecular forces .

- Solid-State Interactions : Bulky substituents (e.g., triphenylethylene in B-TPEAN) induce piezochromism, whereas furan/benzofuran groups may favor planar packing, influencing luminescence or stability .

生物活性

The compound (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile is a novel synthetic derivative that combines structural features of benzofuran and thiazole, both known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antitumor, antibacterial, and other pharmacological properties based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process often includes the formation of the benzofuran and thiazole moieties, followed by the introduction of the acrylonitrile group. Various methods have been reported, including catalyst-free approaches that yield high purity products with good yields .

Antitumor Activity

Several studies have highlighted the antitumor potential of compounds related to this compound. For instance, derivatives containing similar structural motifs have shown significant inhibitory effects on various cancer cell lines:

The mechanism of action often involves inhibition of tubulin polymerization, which is crucial for cancer cell division. Compounds similar to this compound have been shown to disrupt microtubule dynamics, leading to apoptosis in cancer cells .

Antibacterial Activity

In addition to antitumor properties, the compound has demonstrated antibacterial activity against various pathogens. The furan moiety in its structure is particularly noted for contributing to this activity. For example, related benzofuran derivatives have exhibited significant action against both Gram-positive and Gram-negative bacteria:

| Bacterial Strain | Activity Observed |

|---|---|

| Escherichia coli | Significant |

| Staphylococcus aureus | Significant |

| Listeria monocytogenes | Moderate |

These findings suggest that compounds like this compound could be developed into effective antibacterial agents .

Case Studies

- Antitumor Efficacy : A study evaluated a series of benzofuran derivatives for their antiproliferative activities across multiple cancer cell lines. The results indicated that modifications at specific positions on the benzofuran ring significantly influenced potency, with some compounds exhibiting GI50 values as low as 0.20 µM against specific cell lines .

- Mechanistic Insights : Research into the mechanism of action revealed that certain derivatives inhibit the binding of colchicine to tubulin, thereby preventing microtubule assembly and leading to cell cycle arrest in cancer cells .

常见问题

Q. Q1. What are the optimal synthetic routes and reaction conditions for (E)-2-(4-(benzofuran-2-yl)thiazol-2-yl)-3-(furan-2-yl)acrylonitrile?

Methodological Answer: The synthesis typically involves a multi-step approach:

Thiazole Ring Formation : React α-haloketones (e.g., 2-bromo-1-(benzofuran-2-yl)ethanone) with thiourea under reflux in ethanol to form the thiazole core .

Knoevenagel Condensation : Couple the thiazole intermediate with furan-2-carbaldehyde using a base catalyst (e.g., piperidine) in DMF at 80–100°C to introduce the acrylonitrile moiety .

Isomer Control : Maintain anhydrous conditions and inert atmospheres (N₂/Ar) to favor the thermodynamically stable E-isomer .

Key Monitoring : Use TLC (ethyl acetate/hexane, 3:7) and HPLC (C18 column, acetonitrile/water) to track reaction progress and confirm stereochemistry .

Q. Q2. How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

- Spectroscopic Analysis :

- Chromatography : HPLC purity >95% with retention time matching standards .

- Mass Spectrometry : ESI-MS to validate molecular ion peaks (expected m/z ~372 for C₁₉H₁₁N₃O₂S) .

Advanced Research Questions

Q. Q3. How do substituent variations on the benzofuran and thiazole rings influence biological activity?

Methodological Answer:

- Structure-Activity Relationship (SAR) :

- Electron-Withdrawing Groups (e.g., -NO₂ on thiazole): Enhance anticancer activity by increasing electrophilicity and target binding (e.g., GI₅₀ = 0.021 μM in NCI-60 panels) .

- Benzofuran vs. Benzothiazole : Benzofuran derivatives show improved solubility but reduced enzyme inhibition compared to benzothiazole analogs (e.g., IC₅₀ shift from 1.2 μM to 4.7 μM) .

- Experimental Design : Synthesize analogs with systematic substituent changes (e.g., -OCH₃, -Br) and assay against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays .

Q. Q4. What mechanisms underlie contradictory bioactivity data across similar acrylonitrile-thiazole derivatives?

Methodological Answer:

- Data Contradiction Analysis :

- Cellular Uptake Differences : LogP variations (e.g., 3.5 vs. 2.8) alter membrane permeability, impacting efficacy in hydrophobic vs. hydrophilic environments .

- Redox Sensitivity : Nitro groups (-NO₂) may undergo intracellular reduction to cytotoxic amines, but this is cell line-dependent (e.g., active in A549 lung cancer but not in HeLa) .

- Resolution Strategy :

Q. Q5. How can computational modeling guide the optimization of this compound’s pharmacokinetic properties?

Methodological Answer:

Q. Q6. What advanced techniques resolve stereochemical ambiguities in acrylonitrile-thiazole derivatives?

Methodological Answer:

- X-ray Crystallography : Resolve E/Z configurations via single-crystal analysis (e.g., C=C bond length ~1.33 Å for E-isomer) .

- NOESY NMR : Detect spatial proximity between furan H-3 and thiazole H-5 to confirm E-geometry .

- Circular Dichroism (CD) : Compare experimental CD spectra with DFT-computed spectra for chiral analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。